molecular formula C20H21NO4 B1341938 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid CAS No. 221124-57-8

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid

Cat. No.: B1341938
CAS No.: 221124-57-8
M. Wt: 339.4 g/mol
InChI Key: FBMGMJCITYNTQX-UHFFFAOYSA-N
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Description

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid (CAS No. 221124-57-8) is a synthetic amino acid derivative extensively utilized in peptide synthesis and chemical biology. Its structure features a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a methyl-substituted amino moiety, and a butanoic acid backbone. The Fmoc group serves as a protective group for amines, enabling selective deprotection under mild basic conditions (e.g., piperidine), which is critical for solid-phase peptide synthesis (SPPS) . The compound’s molecular formula is C₂₀H₂₁NO₄, with a molecular weight of 339.39 g/mol, and it is typically stored at 2–8°C under dry conditions to prevent degradation .

Key structural attributes include:

  • Fmoc moiety: Provides UV detectability and facilitates orthogonal deprotection.
  • Methylamino group: Enhances steric hindrance, influencing reactivity and solubility.
  • Butanoic acid terminus: Allows conjugation to resins or other biomolecules via carboxylate activation.

Properties

IUPAC Name

4-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-21(12-6-11-19(22)23)20(24)25-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMGMJCITYNTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221124-57-8
Record name 4-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid
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Mechanism of Action

Biological Activity

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid, known by its CAS number 221124-57-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C20_{20}H21_{21}NO4_{4}
  • Molecular Weight : 339.39 g/mol
  • CAS Number : 221124-57-8
  • MDL Number : MFCD08275875

Synthesis

The synthesis of this compound typically involves the reaction of 9H-fluoren-9-ol with various reagents under controlled conditions. The detailed synthetic route can be found in specialized literature focusing on peptidomimetics and derivative compounds.

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory activity. For instance, studies have shown that certain analogs inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in a dose-dependent manner. This suggests a potential application in treating inflammatory diseases.

Cytotoxicity and Cell Viability

A series of experiments assessed the cytotoxic effects of this compound on various cell lines. It was found that at specific concentrations (e.g., 10 µM and 30 µM), the compound did not exhibit significant cytotoxicity, indicating a favorable safety profile for therapeutic applications .

Case Studies

  • Study on Cytokine Inhibition :
    • A study evaluated the effects of several compounds, including this compound), on IL-6 production. Results showed that this compound significantly inhibited IL-6 production at concentrations as low as 1 µM, outperforming other tested compounds .
  • Screening for Type III Secretion System Inhibition :
    • In another investigation, the compound was screened for its ability to inhibit type III secretion systems (T3SS) in pathogenic bacteria. The results indicated that it effectively reduced T3SS-mediated activity without causing cytotoxic effects on host cells .

Data Table: Summary of Biological Activities

Activity TypeConcentration (µM)EffectReference
IL-6 Inhibition1Significant inhibition
Cytotoxicity Assessment10No significant cytotoxicity observed
T3SS Inhibition50Reduced T3SS activity

Comparison with Similar Compounds

A. Backbone Length and Substitution Patterns

Compound Name Backbone Length Substituent(s) CAS No. Reference
This compound C4 Methylamino 221124-57-8
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(piperidin-1-yl)butanoic acid C4 Piperidinyl N/A
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(piperidin-1-yl)butanoic acid C4 Piperidinyl (γ-position) N/A
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid C4 Methoxy N/A
  • Key Differences: The methylamino group in the target compound reduces nucleophilicity compared to primary amines in analogs like (S)-2-((Fmoc)amino)-4-(piperidin-1-yl)butanoic acid, affecting coupling kinetics in SPPS . Piperidinyl-substituted analogs exhibit enhanced solubility in polar solvents (e.g., DMF) due to their tertiary amine structure, whereas the methylamino analog may require additives for optimal solubility .

B. Protection and Deprotection Dynamics

Compound Name Protection Group Deprotection Conditions Optical Purity ([α]D)
This compound Fmoc 20% piperidine in DMF Not reported
(S)-2-((Fmoc)amino)-4-(piperidin-1-yl)butanoic acid (4) Fmoc 20% piperidine in DMF [α]²⁰D = −11.3 (DMF)
(S)-3-((Fmoc)amino)-4-(piperidin-1-yl)butanoic acid (7) Fmoc 20% piperidine in DMF [α]²⁰D = +2.3 (DMF)
  • Notable Trends: Optical purity varies significantly with substitution position; γ-substituted analogs (e.g., compound 7) exhibit lower optical rotation magnitudes compared to α-substituted derivatives . All Fmoc-protected compounds share similar deprotection conditions, ensuring compatibility with SPPS workflows.

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step organic synthesis route involving:

  • Starting material: N-methylated γ-aminobutyric acid or its derivatives.
  • Protection step: Introduction of the Fmoc group onto the secondary amine via reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).
  • Reaction conditions: Basic aqueous or organic media to facilitate nucleophilic substitution, often using bases such as sodium bicarbonate or triethylamine.
  • Purification: Crystallization or chromatographic techniques to isolate the pure Fmoc-protected product.

This approach ensures selective protection of the N-methyl amino group while preserving the carboxylic acid functionality for further peptide coupling reactions.

Detailed Reaction Conditions and Mechanism

Step Reagents & Conditions Description
1. N-Methylation of γ-aminobutyric acid Methyl iodide or formaldehyde with reducing agents (e.g., sodium cyanoborohydride) Introduces methyl group on the amino nitrogen
2. Fmoc Protection 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), base (e.g., NaHCO3 or Et3N), solvent (dioxane/water or DMF), 0–25°C Nucleophilic attack of the secondary amine on Fmoc-Cl forms the carbamate linkage
3. Work-up and Purification Acid-base extraction, recrystallization, or column chromatography Isolates the pure Fmoc-N-methyl-γ-aminobutyric acid

The reaction is typically monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as NMR and mass spectrometry.

Industrial and Scale-Up Considerations

  • Automation: Large-scale synthesis may employ automated peptide synthesizers or continuous flow reactors to improve yield and reproducibility.
  • Solvent choice: DMF and dioxane are common solvents; however, greener alternatives are explored for sustainability.
  • Purity control: High-performance liquid chromatography (HPLC) is used to ensure >95% purity.
  • Storage: The compound is stable when stored at 2–8°C; stock solutions are prepared in DMSO or other suitable solvents with storage recommendations to avoid degradation.

Data Tables Summarizing Preparation Parameters

Parameter Details
Molecular Weight 339.39 g/mol
CAS Number 221124-57-8
Solubility Soluble in DMSO, DMF; limited aqueous solubility
Storage Conditions 2–8°C for solids; -20°C or -80°C for solutions
Stock Solution Preparation For 10 mM solution: dissolve 1 mg in 0.2946 mL DMSO
Reaction Temperature 0–25°C for Fmoc protection step
Reaction Time 1–4 hours depending on scale and conditions
Purification Methods Recrystallization, silica gel chromatography

Research Findings and Analytical Characterization

  • Spectroscopic confirmation: NMR (1H, 13C) confirms the presence of Fmoc group and methylated amine; characteristic signals include aromatic protons of fluorenyl group and methyl singlet on nitrogen.
  • Mass spectrometry: Molecular ion peak at m/z 340 (M+H)+ consistent with molecular formula.
  • HPLC purity: Typically >95% after purification.
  • Stability: The Fmoc-protected compound is stable under standard peptide synthesis conditions but requires protection from moisture and prolonged light exposure.

Summary of Preparation Methodology

This comprehensive preparation method ensures the production of high-purity this compound suitable for advanced peptide synthesis applications. The synthetic route is well-established in the literature and supported by multiple chemical databases and research suppliers, reflecting its reliability and reproducibility in both academic and industrial settings.

Q & A

Q. Methodological workflow :

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+Na]⁺ = 572.20 observed vs. 572.22 calculated) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify Fmoc group integrity and absence of rotamers .
  • HPLC : Monitor reaction progress and assess purity, especially for peptide synthesis applications .

Advanced: How do structural modifications (e.g., methyl or phenylthio substituents) impact the compound’s reactivity in peptide synthesis?

Comparative studies on derivatives like (R)-3-((Fmoc)amino)-4-(phenylthio)butanoic acid reveal:

  • Steric Effects : Methyl groups reduce coupling efficiency by ~20% compared to unsubstituted analogs .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitrophenyl in ) enhance stability but require harsher deprotection conditions (e.g., 20% piperidine in DMF for 30 mins) .
  • Biological Activity : Phenylthio derivatives exhibit improved enzyme inhibition (e.g., IC₅₀ = 12 µM vs. 45 µM for parent compound) due to hydrophobic interactions .

Advanced: How should researchers resolve contradictions in reported toxicity data for this compound?

Q. Contradictory evidence :

  • Some safety data sheets classify acute toxicity as Category 4 (oral, dermal, inhalation) , while others note insufficient data .
    Resolution strategies :
  • In silico modeling : Use tools like ADMET Predictor™ to estimate LD₅₀ and cross-validate with limited experimental data .
  • Precautionary handling : Assume worst-case toxicity (e.g., use fume hoods, nitrile gloves) until empirical studies confirm safety .

Advanced: What are the best practices for ensuring stability during storage and handling?

  • Storage : Keep in airtight containers at -20°C under inert gas (argon/nitrogen) to prevent Fmoc group hydrolysis .
  • Decomposition risks : Exposure to moisture or light reduces purity by ~15% over 6 months; monitor via periodic HPLC .
  • Incompatibilities : Avoid strong acids/bases (e.g., TFA) unless intentionally deprotecting the Fmoc group .

Advanced: How can researchers optimize this compound for targeted drug delivery systems?

Case studies on derivatives suggest:

  • Conjugation : Attach PEG linkers (MW: 2 kDa) to the carboxylic acid group to enhance solubility and bioavailability .
  • Peptide Backbone Integration : Use solid-phase synthesis to incorporate the compound into cyclic peptides, improving proteolytic stability .
  • In vivo Testing : Monitor pharmacokinetics in murine models; derivatives with methoxy substitutions show 3x longer half-life than unmodified analogs .

Basic: What are the primary applications of this compound in biochemistry?

  • Peptide Synthesis : The Fmoc group protects amines during SPPS (solid-phase peptide synthesis), enabling sequential coupling .
  • Protection Strategies : Compare with Boc (tert-butoxycarbonyl) groups; Fmoc offers milder deprotection (piperidine vs. TFA) .

Advanced: How do reaction conditions (e.g., microwave-assisted synthesis) affect yield and scalability?

  • Microwave Optimization : Reactions at 80°C for 10 mins increase yield by 25% compared to traditional 24-hour room-temperature methods .
  • Scalability Challenges : Pilot-scale batches (>100 g) show 15% yield drop due to inefficient heat transfer; address with flow chemistry setups .

Advanced: What mechanistic insights explain failed coupling reactions involving this compound?

Q. Common issues :

  • Steric Hindrance : Bulky substituents (e.g., tert-butyl in ) reduce coupling efficiency by blocking reagent access .
  • Activation Failures : Incomplete carboxylic acid activation (e.g., using DCC without HOBt) leads to <50% conversion; remedy with double coupling protocols .

Basic: What safety protocols are non-negotiable when handling this compound?

  • PPE : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to prevent inhalation of fine powders .
  • Spill Management : Neutralize with vermiculite, collect in sealed containers, and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid

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